![molecular formula C13H17NO3 B075750 N-Benzoyl-L-leucine CAS No. 1466-83-7](/img/structure/B75750.png)
N-Benzoyl-L-leucine
Overview
Description
N-Benzoyl-L-leucine is a derivative of leucine . It has an empirical formula of C13H17NO3 and a molecular weight of 235.28 . It is used in peptide synthesis .
Synthesis Analysis
N-Benzoyl-L-leucine is suitable for C-H activation and solution phase peptide synthesis . It has been employed in the Young test to assess the amount of racemization in peptide coupling .Molecular Structure Analysis
The molecular structure of N-Benzoyl-L-leucine is represented by the SMILES stringCC(C)CC@Hc1ccccc1)C(O)=O
. The InChI key is POLGZPYHEPOBFG-NSHDSACASA-N
. Chemical Reactions Analysis
N-Benzoyl-L-leucine is involved in C-H Activation and solution phase peptide synthesis . It has been used in the Young test to assess the amount of racemization in peptide coupling .Physical And Chemical Properties Analysis
N-Benzoyl-L-leucine is a powder with an optical activity of [α]20/D −10.0±1°, c = 1% in methanol . It is soluble in methanol at 50 mg/mL, forming a clear, colorless solution .Scientific Research Applications
Peptide Synthesis
“N-Benzoyl-L-leucine” is used in peptide synthesis . It is a reagent type suitable for solution phase peptide synthesis . This compound plays a crucial role in the formation of peptides, which are short chains of amino acid monomers linked by peptide bonds.
C-H Activation
This compound is a ligand suitable for C-H activation . C-H activation is a type of reaction that involves the cleavage of a carbon-hydrogen bond and the formation of a new bond to the carbon atom. This process is fundamental to many chemical transformations, including those used in the pharmaceutical industry.
Young Test
“N-Benzoyl-L-leucine” is employed in the Young test to assess the amount of racemization in peptide coupling . Racemization is a process that causes a loss of chirality, leading to the formation of a racemic mixture. The Young test helps to measure this phenomenon, which is particularly important in the synthesis of peptides and proteins.
Inclusion Complexes with β-Cyclodextrin
“N-Benzoyl-L-leucine” forms inclusion complexes with β-cyclodextrin . These complexes are studied using Raman spectroscopy, which provides valuable information about the molecular interactions between the guest (N-Benzoyl-L-leucine) and the host (β-cyclodextrin) molecules .
Chiral Recognition
The inclusion complexes of “N-Benzoyl-L-leucine” with β-cyclodextrin have been used to detect chiral recognition by Raman spectroscopy . Chiral recognition is a fundamental process in many biological systems and is crucial for the development of chiral drugs.
Chemical Properties Study
“N-Benzoyl-L-leucine” is also used in the study of its chemical properties . Its properties such as solubility, optical activity, and functional groups are studied, which are essential for understanding its behavior in different chemical environments .
Mechanism of Action
Target of Action
N-Benzoyl-L-leucine is a derivative of the amino acid leucine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Mode of Action
As a leucine derivative, it may interact with its targets in a manner similar to other amino acids and their derivatives . These compounds generally interact with their targets to influence various physiological processes, including hormone secretion and energy supply .
Biochemical Pathways
As a leucine derivative, it may be involved in pathways related to protein synthesis and energy metabolism, given the role of amino acids in these processes .
Result of Action
Given its classification as a leucine derivative, it may have effects similar to those of other amino acids and their derivatives, such as influencing hormone secretion and energy supply .
properties
IUPAC Name |
(2S)-2-benzamido-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGZPYHEPOBFG-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316374 | |
Record name | Benzoyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-leucine | |
CAS RN |
1466-83-7 | |
Record name | Benzoyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1466-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.